molecular formula C9H14N2O2S B1296906 5-Amino-2,N,N-trimethyl-benzenesulfonamide CAS No. 6331-67-5

5-Amino-2,N,N-trimethyl-benzenesulfonamide

Cat. No. B1296906
CAS RN: 6331-67-5
M. Wt: 214.29 g/mol
InChI Key: SNBPDMLVDOVULQ-UHFFFAOYSA-N
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Description

5-Amino-2,N,N-trimethyl-benzenesulfonamide is a product used for proteomics research . It has a molecular formula of C9H14N2O2S and a molecular weight of 214.29 .

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with benzenesulfonamide derivatives has shown remarkable potential for photodynamic therapy, an alternative cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory Effects

Water-soluble sulfonamido compounds, including derivatives similar to 5-Amino-2,N,N-trimethyl-benzenesulfonamide, have shown potential anti-inflammatory effects on lipopolysaccharide-stimulated macrophage-like cellular systems. These effects could be harnessed in chronic inflammatory disease management, indicating a promising therapeutic pathway (Agkaya, Dayan, Ozkul, Ozpozan, & Cumaoğlu, 2015).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII have been developed. These enzymes are targets for treating conditions like glaucoma and neuropathic pain, showing the compound's potential therapeutic applications (Altug et al., 2017).

Anticancer Activity

Novel benzenesulfonamide derivatives have demonstrated marked anticancer activity, particularly against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. These findings suggest a promising avenue for developing new anticancer compounds (Karakuş et al., 2018).

Pharmacologically Active Polymers

Sulfamethoxazole polymers synthesized from benzenesulfonamide derivatives have shown greater antimicrobial activity compared to native drugs. This enhancement in pharmacological activity underscores the potential of these polymers in medical applications (Thamizharasi, Vasantha, & Reddy, 2002).

properties

IUPAC Name

5-amino-N,N,2-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBPDMLVDOVULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979418
Record name 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-2,N,N-trimethyl-benzenesulfonamide

CAS RN

6331-67-5
Record name 6331-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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